3-Fluoropyridine 1-oxide
Overview
Description
3-Fluoropyridine 1-oxide is an organic compound with the chemical formula C5H4FNO. It is a colorless liquid with a strong pungent odor. This compound is an important intermediate in organic synthesis, often used to synthesize other organic compounds and drugs .
Preparation Methods
3-Fluoropyridine 1-oxide can be prepared by various methods. Common synthetic routes include:
Reaction with Peroxides: 3-Fluoropyridine reacts with benzoyl peroxide or tert-butyryl peroxide to form this compound.
Oxidation: It can also be prepared by further oxidation of 3-fluoropyridine.
Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoropyridine 1-oxide undergoes several types of chemical reactions:
Oxidation: It can act as an oxidant in reactions involving oxyenols and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include benzoyl peroxide, tert-butyryl peroxide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoropyridine 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Fluoropyridine 1-oxide exerts its effects involves its ability to act as an oxidant. It can participate in redox reactions, influencing various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Fluoropyridine 1-oxide can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
These compounds share similar chemical properties due to the presence of fluorine atoms, but they differ in their reactivity and applications. This compound is unique in its ability to act as an oxidant and its specific applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3-fluoro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGBDRDOWKIYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219730 | |
Record name | Pyridine, 3-fluoro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-37-4 | |
Record name | Pyridine, 3-fluoro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-fluoro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-amino-3-fluoropyridine 1-oxide as a metabolite of [18F]3F4AP?
A1: Identifying 4-amino-3-fluoropyridine 1-oxide as a metabolite helps explain the reduced in vivo stability of [18F]3F4AP in humans compared to its parent drug, 4-aminopyridine [, ]. This metabolic pathway, likely mediated by the CYP2E1 enzyme, contributes to the rapid clearance of the tracer, potentially impacting its effectiveness for imaging demyelination. Understanding the metabolic fate of [18F]3F4AP is crucial for optimizing its use as a PET tracer and for developing strategies to potentially mitigate its rapid metabolism.
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